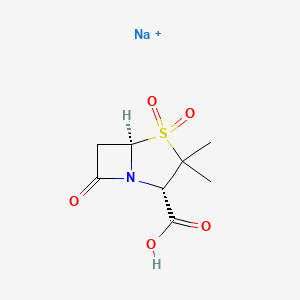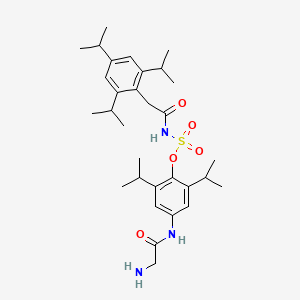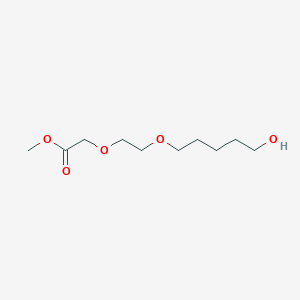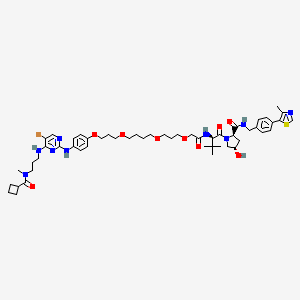
Deoxyguanosine triphosphate (trisodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxyguanosine triphosphate (trisodium salt) is a nucleotide precursor used in cells for DNA synthesis. It is composed of a guanine nucleobase attached to deoxyribose and a chain of three phosphate residues. This compound plays a crucial role in various biochemical processes, including DNA replication and repair, and is widely used in molecular biology techniques such as polymerase chain reaction (PCR) and DNA sequencing .
準備方法
Synthetic Routes and Reaction Conditions
Deoxyguanosine triphosphate (trisodium salt) can be synthesized through a series of chemical reactions involving the phosphorylation of deoxyguanosine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through techniques such as ion-exchange chromatography .
Industrial Production Methods
Industrial production of deoxyguanosine triphosphate (trisodium salt) involves large-scale synthesis using automated synthesizers and high-throughput purification systems. The process is optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for research and commercial applications .
化学反応の分析
Types of Reactions
Deoxyguanosine triphosphate (trisodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxo-deoxyguanosine triphosphate, a mutagenic lesion.
Hydrolysis: It can be hydrolyzed to deoxyguanosine monophosphate and inorganic pyrophosphate.
Phosphorylation: It can participate in phosphorylation reactions to form higher-order nucleotides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, and enzymes like nucleoside diphosphate kinases for phosphorylation. The reactions are typically carried out under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products
The major products formed from these reactions include 8-oxo-deoxyguanosine triphosphate, deoxyguanosine monophosphate, and higher-order nucleotides such as deoxyguanosine tetraphosphate .
科学的研究の応用
Deoxyguanosine triphosphate (trisodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study the activity of DNA polymerases and other nucleotide-processing enzymes.
Biology: Essential for DNA synthesis in PCR, DNA sequencing, and cloning experiments.
Medicine: Investigated for its role in antiviral therapies, particularly in the inhibition of viral DNA polymerases.
Industry: Utilized in the production of diagnostic kits and reagents for molecular biology research .
作用機序
Deoxyguanosine triphosphate (trisodium salt) exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, pairing with cytosine. The triphosphate group provides the energy required for the formation of the phosphodiester bond, facilitating the addition of the nucleotide to the DNA strand. This process is crucial for DNA replication and repair .
類似化合物との比較
Similar Compounds
- Deoxyadenosine triphosphate (trisodium salt)
- Deoxycytidine triphosphate (trisodium salt)
- Deoxythymidine triphosphate (trisodium salt)
Uniqueness
Deoxyguanosine triphosphate (trisodium salt) is unique due to its specific pairing with cytosine during DNA synthesis, which is essential for maintaining the integrity of the genetic code. Its role in various biochemical processes and its applications in molecular biology techniques make it a valuable compound in scientific research .
特性
分子式 |
C10H13N5Na3O13P3 |
|---|---|
分子量 |
573.13 g/mol |
IUPAC名 |
trisodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;;/q;3*+1/p-3/t4-,5+,6+;;;/m0.../s1 |
InChIキー |
IWGGLKOTEOCWQP-BIHLCPNHSA-K |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
正規SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)

![4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide](/img/structure/B11933912.png)


![propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11933931.png)
![(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one](/img/structure/B11933947.png)
![(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide](/img/structure/B11933967.png)


![7-[4-methyl-6-(2-methylpropyl)pyridin-3-yl]-6-oxo-N-[(1R,2S)-2-(prop-2-enoylamino)cyclopentyl]-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraene-3-carboxamide](/img/structure/B11933986.png)

